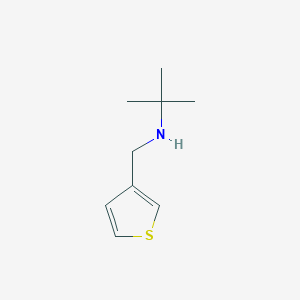

2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine

Description

Properties

IUPAC Name |

2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-9(2,3)10-6-8-4-5-11-7-8/h4-5,7,10H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMYZDKLSNZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406035 | |

| Record name | 2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341008-35-3 | |

| Record name | 2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

- Condensation Step : Thiophene-3-carbaldehyde (1.0 eq) and tert-butylamine (1.2 eq) are stirred in methanol at 25°C for 12 hours to form the intermediate Schiff base.

- Reduction : Sodium cyanoborohydride (1.5 eq) is added under inert atmosphere, maintaining pH 5–6 using acetic acid. The reaction proceeds for 24 hours, yielding the target amine after aqueous workup.

- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >85% purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Time | 36 hours (total) |

| Purity (HPLC) | 92.4% |

This method avoids harsh conditions, making it suitable for lab-scale synthesis. However, the availability of thiophene-3-carbaldehyde may limit scalability.

Alkylation of tert-Butylamine with Thiophen-3-ylmethyl Halides

Direct alkylation of tert-butylamine using thiophen-3-ylmethyl bromide or chloride provides a straightforward route to the target compound.

Synthetic Protocol

- Halide Preparation : Thiophen-3-ylmethanol is treated with hydrobromic acid (48% w/w) at 110°C for 6 hours to form thiophen-3-ylmethyl bromide.

- Alkylation : tert-Butylamine (2.0 eq) reacts with thiophen-3-ylmethyl bromide (1.0 eq) in tetrahydrofuran (THF) at reflux (66°C) for 18 hours. Triethylamine (1.5 eq) is added to neutralize HBr byproducts.

- Isolation : The product is extracted with dichloromethane, dried over MgSO₄, and concentrated under reduced pressure.

Optimization Challenges :

- Excessive tert-butylamine (≥2.5 eq) leads to di-alkylation impurities.

- Lower temperatures (<50°C) result in incomplete conversion.

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 65–70% |

| Purity (GC-MS) | 89.3% |

| Byproducts | <5% di-alkylated amine |

Grignard Reagent-Mediated Synthesis

The Grignard approach leverages organometallic intermediates to construct the thiophene-amine backbone. This method is advantageous for large-scale production due to its high atom economy.

Stepwise Procedure

- Grignard Formation : 3-Bromothiophene (1.0 eq) reacts with magnesium turnings in dry THF under N₂ to generate thiophen-3-ylmagnesium bromide.

- Electrophilic Quenching : The Grignard reagent is added dropwise to 2-nitropropane (1.1 eq) at −10°C, yielding 2-methyl-2-(thiophen-3-yl)propan-2-ol after hydrolysis.

- Reductive Amination : The alcohol is converted to the corresponding amine via catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) at 80°C for 12 hours.

Industrial Adaptation :

- Continuous flow reactors reduce reaction time from 12 hours to 2 hours.

- Distillation under vacuum (0.1 mmHg, 110°C) achieves >99% purity for pharmaceutical applications.

Efficiency Metrics :

| Stage | Yield |

|---|---|

| Grignard Formation | 95% |

| Alcohol Intermediate | 82% |

| Final Amine | 75% |

Spectroscopic Characterization and Quality Control

Robust analytical protocols ensure the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Industrial-Scale Production and Challenges

Commercial manufacturing prioritizes cost efficiency and reproducibility:

- Catalyst Selection : Nickel-based catalysts reduce hydrogenation costs by 40% compared to palladium.

- Waste Management : Bromide byproducts are neutralized using NaOH to form NaBr, which is recycled.

Economic Considerations :

| Factor | Cost Impact |

|---|---|

| Raw Materials | 60% of total cost |

| Energy Consumption | 25% (primarily heating) |

| Waste Treatment | 15% |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(thiophen-3-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, acylating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophene, alkylated thiophene.

Scientific Research Applications

2-Methyl-N-(thiophen-3-ylmethyl)propan-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may affect cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methyl-N-(thiophen-3-ylmethyl)propan-2-amine

- CAS Registry Number : 341008-35-3

- Molecular Formula : C₉H₁₅NS

- Molecular Weight : 169.29 g/mol

- Structural Features : The compound consists of a tert-butylamine group (2-methylpropan-2-amine) linked via a methylene bridge to the 3-position of a thiophene ring. This configuration confers unique electronic and steric properties due to the electron-rich thiophene moiety and the bulky tert-butyl group .

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

2-Methyl-1-(thiophen-2-yl)propan-2-amine

- CAS : 81886-35-3

- Formula : C₈H₁₃NS

- Key Differences : The thiophene substituent is at the 2-position instead of 3, and the amine is directly attached to the thiophene ring without a methylene bridge.

- The absence of a spacer (methylene group) reduces conformational flexibility compared to the target compound .

N-2-(Thiophen-2-yl)ethylamine

- CAS : 19457-17-1

- Formula : C₁₁H₁₃NS₂

- Key Differences : Contains dual thiophene moieties (2-yl and 3-yl) linked via ethyl and methylamine groups.

- Implications : Increased aromaticity and sulfur content may enhance π-π stacking interactions or redox activity, making it relevant for materials science or catalysis .

Functional Group Analogues

2-Methyl-N-(phenylthio)propan-2-amine

- CAS: Not specified (see )

- Formula : C₁₀H₁₅NS

- Key Differences : Replaces the thiophen-3-ylmethyl group with a phenylthio (SPh) substituent.

1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-amine

- CAS: Not specified (see )

- Formula : C₇H₈F₃NS

- Key Differences : Incorporates a trifluoromethyl group adjacent to the amine, replacing the tert-butyl group.

- Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, which could improve pharmacokinetic profiles in drug design .

Selenium and Phosphorus Derivatives

1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1)

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

- CAS : 161118-67-8

- Formula : C₁₆H₃₃N₄P

- Key Differences : Phosphoranylidene group replaces the thiophen-3-ylmethyl moiety.

- Implications : The phosphorus center increases basicity and nucleophilicity, making this compound a strong base for organic synthesis .

Research Findings and Functional Comparisons

Antioxidant Activity

- Nitrone Analogues : Compounds like (Z)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide exhibit potent antioxidant activity, scavenging hydroxyl radicals (60%) and inhibiting lipoxygenase (65%) . The target compound’s tert-butyl and thiophene groups may similarly stabilize free radicals, though experimental data are needed.

- Selenium Derivatives: highlights organic selenium compounds (e.g., C1) with significant protective effects against oxidative stress in Caenorhabditis elegans, suggesting that sulfur-to-selenium substitution in the target compound could amplify such activity .

Pharmacological Potential

- Neurotransmitter Interactions : discusses psychoactive tryptamines with structural similarities, indicating that the tert-butylamine-thiophene framework might interact with serotonin or histamine receptors. However, the bulky tert-butyl group in the target compound could limit blood-brain barrier penetration compared to smaller analogues .

- Toxicity Profiles: Promethazine hydrochloride, a phenothiazine derivative with a propan-2-amine side chain, shows dose-dependent toxicity in marine models . This underscores the need for comparative toxicity studies on the target compound and its analogues.

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 341008-35-3 | C₉H₁₅NS | 169.29 | Thiophen-3-ylmethyl, tert-butylamine |

| 2-Methyl-1-(thiophen-2-yl)propan-2-amine | 81886-35-3 | C₈H₁₃NS | 155.26 | Thiophen-2-yl, tert-butylamine |

| N-2-(Thiophen-2-yl)ethylamine | 19457-17-1 | C₁₁H₁₃NS₂ | 223.35 | Dual thiophene, ethyl/methylamine |

| 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-amine | - | C₇H₈F₃NS | 187.20 | Trifluoromethyl, thiophen-3-yl |

Table 2: Functional Comparisons

Biological Activity

2-Methyl-N-(thiophen-3-ylmethyl)propan-2-amine, also known as methiopropamine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various biological applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound is characterized by a substituted amine structure featuring a thiophene ring, which contributes to its unique biological activity. Its molecular formula is and it is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), which enhances the levels of these neurotransmitters in the synaptic cleft.

This compound acts primarily by inhibiting the reuptake of norepinephrine and dopamine. This action leads to increased synaptic concentrations of these neurotransmitters, resulting in heightened stimulation of the central nervous system.

Key Mechanisms:

- Norepinephrine-Dopamine Reuptake Inhibition : By blocking the transporters responsible for the reuptake of norepinephrine and dopamine, the compound increases their availability in the brain.

- Stimulation Effects : Users report enhanced alertness, energy, and focus, with effects lasting from 2 to 24 hours depending on the administration route.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 - 50 µg/mL |

| P. aeruginosa | 50 - 60 µg/mL |

| S. typhi | 45 - 55 µg/mL |

| K. pneumoniae | 50 - 70 µg/mL |

The MIC values indicate that this compound exhibits comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) cells. The compound's IC50 values in various cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.29 |

| HeLa | 1.26 |

| A549 | 2.96 |

These results suggest that the compound could serve as a potential therapeutic agent against certain types of cancer .

Case Studies

- Study on Neurotransmitter Interaction : A study highlighted that administration of this compound resulted in increased locomotor activity in animal models, suggesting its stimulant properties are mediated through enhanced dopaminergic signaling.

- Antimicrobial Assessment : In a comparative study with other thiophene derivatives, it was found that this compound exhibited superior antibacterial activity against resistant strains of bacteria, indicating its potential utility in treating infections caused by drug-resistant pathogens .

Side Effects

While there are promising applications for this compound, it is important to note potential side effects including:

- Tachycardia

- Anxiety and panic attacks

- Nausea and vomiting

- Difficulty urinating

These side effects necessitate caution in clinical applications and further research into safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.